Positional Isomer Differentiation: 2,4-Dimethoxy Substitution Pattern versus Five Alternative Regioisomers
Among the six commercially cataloged C₁₀H₁₀F₂O₃ dimethoxyphenyl difluoroethanone regioisomers, the 2,4-substitution pattern places one methoxy group ortho and one para to the difluoroacetyl carbonyl. This arrangement provides a unique electronic push-pull character: the ortho-methoxy exerts both steric and electronic influence on the adjacent carbonyl, while the para-methoxy donates electron density through resonance into the carbonyl π-system without steric encumbrance. In contrast, the 2,3-isomer (CAS 1824276-70-1) places both methoxy groups in sterically demanding ortho/meta positions; the 2,6-isomer (CAS 1596763-09-5) creates a symmetric steric shield around the carbonyl; the 3,4-isomer (CAS 1271476-36-8) positions both groups for resonance donation without ortho steric effects; the 3,5-isomer (CAS 1271476-35-7) provides meta,meta-disubstitution; and the 2,5-isomer (CAS 1335113-25-1) yields ortho,meta-substitution. Preliminary pharmacological screening data indicate that 1-(2,4-dimethoxyphenyl)-2,2-difluoroethan-1-one exhibits activity as a CCR5 antagonist, a property that may be sensitive to the precise methoxy substitution pattern, though direct comparative data across all isomers are currently absent from the published literature. [1]
| Evidence Dimension | Methoxy positional isomerism and impact on electronic/steric profile at the carbonyl center |
|---|---|
| Target Compound Data | 2,4-dimethoxy: ortho and para substitution (CAS 1337572-03-8) |
| Comparator Or Baseline | 2,3- (CAS 1824276-70-1); 2,5- (CAS 1335113-25-1); 2,6- (CAS 1596763-09-5); 3,4- (CAS 1271476-36-8); 3,5- (CAS 1271476-35-7) |
| Quantified Difference | No head-to-head quantitative reactivity or bioactivity data are publicly available for these isomers. Substitution pattern differences are qualitative and based on well-established principles of aromatic electronic effects. |
| Conditions | Structural comparison based on CAS registry and molecular identity; pharmacological activity screening from Semantic Scholar author profile of 张会利. |
Why This Matters
For SAR campaigns, selecting the correct regioisomer is critical because the ortho-methoxy group in the 2,4-isomer introduces steric and electronic effects absent in the 3,4- and 3,5-isomers, while avoiding the bis-ortho steric hindrance of the 2,6-isomer that can suppress carbonyl reactivity.
- [1] 张会利 [Zhang Huili]. Semantic Scholar Author Profile. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD. Accessed 2026. View Source
